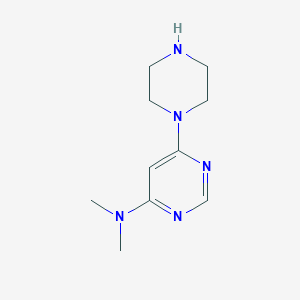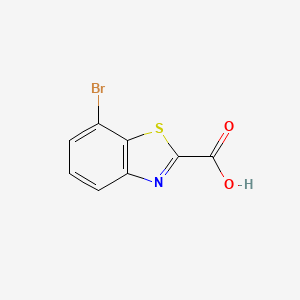![molecular formula C11H12ClN3O2 B1389721 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride CAS No. 1185132-00-6](/img/structure/B1389721.png)
4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride
説明
“4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride” is a chemical compound with the molecular formula C11H11N3O2. Cl H . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows signals for C–H stretching in the triazole ring and C=O stretching . The 1H NMR spectrum provides information about the hydrogen environments in the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 253.68 . More detailed physical and chemical properties are not available in the current resources.将来の方向性
作用機序
Mode of Action
Compounds with a 1,2,4-triazole moiety are known to interact with their targets through various mechanisms, such as nucleophilic attack .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against certain tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines , indicating potential anticancer effects.
生化学分析
Biochemical Properties
4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of enzymatic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, such as glycolysis and the citric acid cycle. These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Additionally, this compound can affect the activity of enzymes involved in detoxification pathways, thereby modulating the cellular response to oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biochemical activity and its ability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects .
特性
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;/h2-4,6-8H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVEOYHXFDRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)







